The Metabolic Pathway of 5-Hydroxyhexadecanoyl-CoA: A Technical Guide
The Metabolic Pathway of 5-Hydroxyhexadecanoyl-CoA: A Technical Guide
Disclaimer: Scientific literature extensively details the metabolic pathway of 5-hydroxydecanoyl-CoA, a medium-chain fatty acid. This document will use the metabolic pathway of 5-hydroxydecanoyl-CoA as a proxy to describe the metabolism of 5-hydroxyhexadecanoyl-CoA, a long-chain fatty acid, assuming a similar enzymatic process of β-oxidation.
Introduction
5-hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA. While direct studies on its metabolism are scarce, the metabolic fate of similar molecules, particularly 5-hydroxydecanoate (B1195396), has been investigated. It is metabolized via the mitochondrial β-oxidation pathway, a core process in cellular energy production from fatty acids.[1][2][3] This guide will provide an in-depth technical overview of this metabolic pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolic Pathway of 5-Hydroxydecanoyl-CoA
The metabolism of 5-hydroxydecanoate begins with its activation to 5-hydroxydecanoyl-CoA.[1][2][3] This activation can occur on the outer mitochondrial membrane or, in the liver, within the mitochondrial matrix.[1] The resulting 5-hydroxydecanoyl-CoA then enters the β-oxidation spiral. However, the presence of the hydroxyl group on the fifth carbon introduces a modification to the standard β-oxidation process, creating a metabolic bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1][3]
The β-oxidation of 5-hydroxydecanoyl-CoA proceeds through the following steps:
-
Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the formation of a double bond between the α and β carbons (C2 and C3), yielding 5-hydroxydecenoyl-CoA.[2]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3,5-dihydroxydecanoyl-CoA.[1]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the C3 position to a keto group. This step is significantly slower for 3,5-dihydroxydecanoyl-CoA compared to its non-hydroxylated counterpart, L-3-hydroxydecanoyl-CoA, creating a bottleneck in the pathway.[1]
-
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened 3-hydroxyoctanoyl-CoA.[3]
The resulting 3-hydroxyoctanoyl-CoA can then re-enter the β-oxidation spiral.
Quantitative Data
The following tables summarize the available quantitative data on the enzyme kinetics of 5-hydroxydecanoyl-CoA metabolism.
Table 1: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with 5-Hydroxydecanoyl-CoA
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) |
| 5-Hydroxydecanoyl-CoA | Purified Human Liver MCAD | 12.8 ± 0.6 | 14.1 |
| Decanoyl-CoA | Purified Human Liver MCAD | ~3 | 6.4 |
Data from Hanley et al. (2003)[2]
Table 2: Kinetic Parameters for Enoyl-CoA Hydratase with 5-Hydroxydecenoyl-CoA
| Substrate | Enzyme Source | Km (µM) | Vmax (µM min-1) |
| 5-Hydroxydecenoyl-CoA | Bovine Liver Enoyl-CoA Hydratase | 12.7 ± 0.6 | 25.7 ± 0.5 |
| Decenoyl-CoA | Bovine Liver Enoyl-CoA Hydratase | 4.1 ± 0.3 | 21.7 ± 0.5 |
Data from Hanley et al. (2005)[3]
Table 3: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Reaction
| Substrate | Vmax (nmol min-1 (mg protein)-1) |
| 3,5-Dihydroxydecanoyl-CoA | 1.1 ± 0.1 |
| L-3-Hydroxydecanoyl-CoA | 5.3 ± 0.2 |
Data from Hanley et al. (2005)[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the study of 5-hydroxydecanoyl-CoA metabolism.
Synthesis of 5-Hydroxydecenoyl-CoA and 3,5-Dihydroxydecanoyl-CoA
Objective: To enzymatically synthesize the intermediates of 5-hydroxydecanoyl-CoA β-oxidation for use in kinetic assays.
Protocol:
-
Synthesis of 5-hydroxydecenoyl-CoA:
-
Incubate 5-hydroxydecanoyl-CoA with human liver medium-chain acyl-CoA dehydrogenase and ferricenium hexafluorophosphate.
-
Purify the resulting 5-hydroxydecenoyl-CoA using preparative reversed-phase high-performance liquid chromatography (HPLC).
-
-
Synthesis of 3,5-dihydroxydecanoyl-CoA:
-
Incubate the purified 5-hydroxydecenoyl-CoA with bovine liver enoyl-CoA hydratase.
-
Purify the resulting 3,5-dihydroxydecanoyl-CoA by preparative reversed-phase HPLC.
-
Enzyme Kinetic Assays
1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay:
Objective: To determine the kinetic parameters of MCAD with 5-hydroxydecanoyl-CoA as a substrate.
Protocol:
-
The activity of purified human liver MCAD is measured spectrophotometrically.
-
The assay mixture contains a specific concentration of 5-hydroxydecanoyl-CoA and the enzyme in a suitable buffer.
-
The reduction of an electron acceptor is monitored over time.
-
Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation.
2. Enoyl-CoA Hydratase Activity Assay:
Objective: To determine the kinetic parameters of enoyl-CoA hydratase with 5-hydroxydecenoyl-CoA.
Protocol:
-
The steady-state activity of bovine liver enoyl-CoA hydratase is determined at various concentrations of 5-hydroxydecenoyl-CoA.
-
The hydration of the enoyl-CoA ester is monitored by the decrease in absorbance at a specific wavelength.
-
Data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
3. L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Assay:
Objective: To measure the rate of the last two steps of β-oxidation for 3,5-dihydroxydecanoyl-CoA.
Protocol:
-
A coupled assay is used where the product of the HAD reaction is the substrate for 3-ketoacyl-CoA thiolase.
-
The reaction mixture contains 3,5-dihydroxydecanoyl-CoA, NAD+, CoASH, and purified HAD and thiolase enzymes.
-
The rate of NADH formation is monitored spectrophotometrically at 340 nm.
Mitochondrial Respiration Studies
Objective: To assess the impact of 5-hydroxydecanoyl-CoA on mitochondrial respiration.
Protocol:
-
Isolate rat liver or heart mitochondria by differential centrifugation.
-
Measure oxygen consumption using a Clark-type oxygen electrode.
-
The respiration medium contains isolated mitochondria and various substrates.
-
To assess the effect of 5-hydroxydecanoyl-CoA, it is added to the respiration chamber in the presence of other fatty acid substrates like decanoyl-CoA or lauryl-carnitine.
-
The rates of oxygen consumption are recorded and compared between different conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway and a general experimental workflow for studying fatty acid metabolism.
Caption: Proposed metabolic pathway of 5-hydroxyhexadecanoyl-CoA via β-oxidation.
Caption: General experimental workflow for studying fatty acid metabolism.
Conclusion
The metabolic pathway of 5-hydroxyhexadecanoyl-CoA is presumed to follow the β-oxidation spiral, analogous to its shorter-chain counterpart, 5-hydroxydecanoyl-CoA. The presence of a hydroxyl group on the acyl chain, distant from the β-carbon, allows the initial steps of β-oxidation to proceed. However, it introduces a significant rate-limiting step at the L-3-hydroxyacyl-CoA dehydrogenase, which has implications for the overall flux through the pathway and can lead to the accumulation of intermediates. Further research is required to fully elucidate the specific enzymes and kinetics involved in the metabolism of 5-hydroxyhexadecanoyl-CoA and to understand its physiological and pathological significance.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
